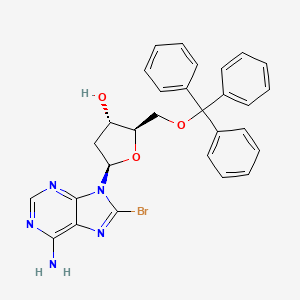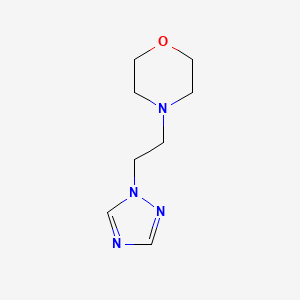
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is a heterocyclic compound that contains both a morpholine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine typically involves the reaction of morpholine with a triazole derivative. One common method involves the use of 1,2,4-triazole and 2-chloroethylmorpholine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction may produce a triazole-substituted morpholine .
Scientific Research Applications
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activities, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria and fungi. In anticancer research, it is believed to induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
Morpholine: A simpler analog that lacks the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with potential anticancer properties.
Uniqueness
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is unique due to its dual functionality, combining the properties of both the morpholine and triazole rings. This dual functionality enhances its biological activities and makes it a versatile compound in various research fields .
Properties
CAS No. |
51444-30-5 |
|---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H14N4O/c1(2-12-8-9-7-10-12)11-3-5-13-6-4-11/h7-8H,1-6H2 |
InChI Key |
QSRIMEJLSVTOCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



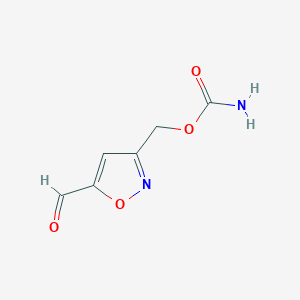
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
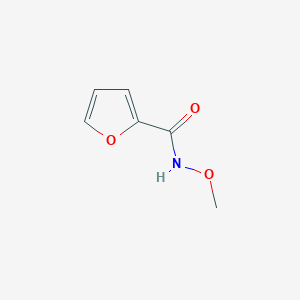
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
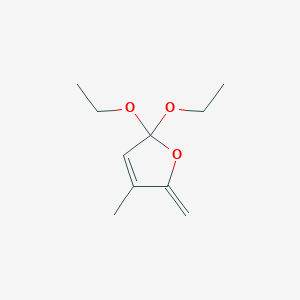
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
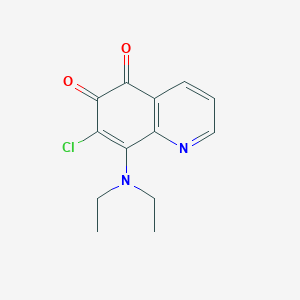
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
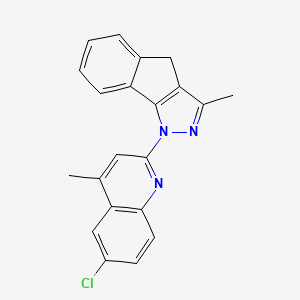
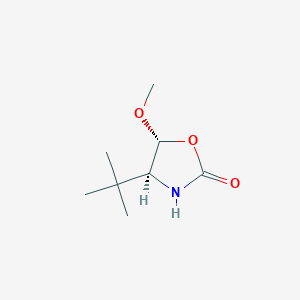
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
